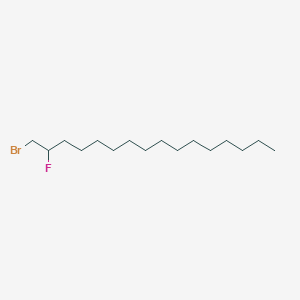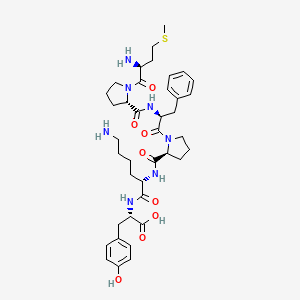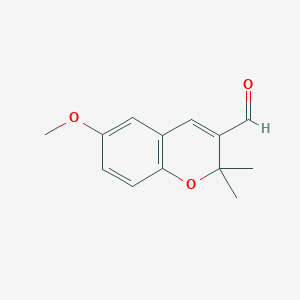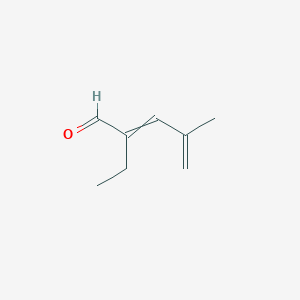![molecular formula C14H10FN3O3S2 B14179601 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine CAS No. 922505-33-7](/img/structure/B14179601.png)
4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine is a complex organic compound that features a pyridine ring substituted with a fluorine atom and a phenoxy group, which is further substituted with a thiadiazole-sulfonylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine typically involves multiple steps. One common approach starts with the preparation of the thiadiazole ring, which can be synthesized from hydrazonoyl halides and thiocyanates .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques, and continuous flow chemistry to ensure consistent production at scale .
Analyse Chemischer Reaktionen
Types of Reactions
4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring can yield sulfoxides or sulfones, while substitution of the fluorine atom can introduce various functional groups .
Wissenschaftliche Forschungsanwendungen
4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent.
Industry: It can be used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiadiazole derivatives and fluorinated pyridines. Examples include:
- 1,3,4-Thiadiazole derivatives with different substituents .
- Fluorinated pyridines with various functional groups .
Uniqueness
What sets 4-Fluoro-3-{4-[(1,2,4-thiadiazole-5-sulfonyl)methyl]phenoxy}pyridine apart is the combination of the fluorine atom and the thiadiazole-sulfonylmethyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for research and development .
Eigenschaften
CAS-Nummer |
922505-33-7 |
|---|---|
Molekularformel |
C14H10FN3O3S2 |
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
5-[[4-(4-fluoropyridin-3-yl)oxyphenyl]methylsulfonyl]-1,2,4-thiadiazole |
InChI |
InChI=1S/C14H10FN3O3S2/c15-12-5-6-16-7-13(12)21-11-3-1-10(2-4-11)8-23(19,20)14-17-9-18-22-14/h1-7,9H,8H2 |
InChI-Schlüssel |
YJICHSJLOSYCLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1CS(=O)(=O)C2=NC=NS2)OC3=C(C=CN=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(9-Bromobenzo[h]isoquinolin-6-yl)acetonitrile](/img/structure/B14179525.png)
![Ethanone, 1-[2-(9-phenanthrenyl)phenyl]-](/img/structure/B14179527.png)
![1,3-DI-Tert-butyl-5-[(10-chlorodecyl)oxy]benzene](/img/structure/B14179539.png)




![4,4'-[(Dichlorostannanediyl)bis(methylene)]dibenzonitrile](/img/structure/B14179577.png)
![N-(1-{[(Furan-2-yl)methyl][(thiophen-3-yl)methyl]amino}propan-2-ylidene)hydroxylamine](/img/structure/B14179586.png)

![[4-(2-Chlorophenyl)piperidin-4-yl]methanol](/img/structure/B14179595.png)
![Spiro[4.5]deca-6,9-diene-2-acetaldehyde, 3-methylene-8-oxo-](/img/structure/B14179597.png)
